ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE
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Overview
Description
ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a chlorobenzoyl group, and an ethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with a suitable hydroxylamine derivative to form the corresponding oxime. This intermediate is then reacted with ethyl 3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzofurans .
Scientific Research Applications
ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[((2E)-2-{4-[(4-chlorobenzoyl)oxy]-3-ethoxybenzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-{[((2E)-2-{4-[(2-chlorobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
ETHYL (4E)-4-[(2-CHLOROBENZOYLOXY)IMINO]-3-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H18ClNO5 |
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Molecular Weight |
375.8g/mol |
IUPAC Name |
ethyl (4E)-4-(2-chlorobenzoyl)oxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C19H18ClNO5/c1-3-24-19(23)17-11(2)16-14(9-6-10-15(16)25-17)21-26-18(22)12-7-4-5-8-13(12)20/h4-5,7-8H,3,6,9-10H2,1-2H3/b21-14+ |
InChI Key |
MRDLVCBUWXLXCH-KGENOOAVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N\OC(=O)C3=CC=CC=C3Cl)C |
SMILES |
CCOC(=O)C1=C(C2=C(O1)CCCC2=NOC(=O)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCCC2=NOC(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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